16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate
Overview
Description
16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate is a synthetic steroid ester It is derived from androst-4-en-17beta-yl propanoate, with a fluoro group at position 16 and a hydroxy group at position 17
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate typically involves multiple steps:
Starting Material: The synthesis begins with androst-4-en-3-one.
Fluorination: Introduction of the fluoro group at the 16th position using a fluorinating agent such as diethylaminosulfur trifluoride.
Hydroxylation: Introduction of the hydroxy group at the 17th position using a hydroxylating agent like osmium tetroxide.
Esterification: The final step involves esterification with propanoic acid to form the propionate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting material.
Automated Fluorination and Hydroxylation: Use of automated systems to introduce the fluoro and hydroxy groups.
Purification: Purification of the intermediate products to ensure high purity.
Final Esterification: Large-scale esterification to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone.
Reduction: Reduction of the oxo group to a hydroxy group.
Substitution: Replacement of the fluoro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of 16alpha-Fluoro-17beta-oxoandrost-4-en-3-one propionate.
Reduction: Formation of 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Studied for potential therapeutic applications, including hormone replacement therapy and treatment of certain cancers.
Industry: Used in the synthesis of other steroid derivatives and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate involves binding to androgen receptors. This binding leads to:
Protein Anabolism: Increased protein synthesis and muscle growth.
Nitrogen Retention: Enhanced retention of nitrogen, which is essential for muscle tissue repair and growth.
Hormonal Regulation: Modulation of hormone levels, particularly testosterone.
Comparison with Similar Compounds
Similar Compounds
Testosterone Propionate: Similar structure but lacks the fluoro group.
Fluoxymesterone: Contains a fluoro group but differs in other substituents.
Methandrostenolone: Similar anabolic effects but different chemical structure.
Uniqueness
16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMMFKSKQVNJMI-BLQWBTBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Record name | TESTOSTERONE PROPIONATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9036515 | |
Record name | Testosterone propionate | |
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Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Testosterone propionate appears as odorless white or yellowish-white crystals or a white or creamy-white crystalline powder. (NTP, 1992), Solid | |
Record name | TESTOSTERONE PROPIONATE | |
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Record name | Testosterone Propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |
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Solubility |
less than 1 mg/mL at 76.1 °F (NTP, 1992), 5.02e-03 g/L | |
Record name | TESTOSTERONE PROPIONATE | |
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Record name | Testosterone propionate | |
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Record name | Testosterone Propionate | |
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Mechanism of Action |
The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |
Record name | Testosterone propionate | |
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CAS No. |
57-85-2 | |
Record name | TESTOSTERONE PROPIONATE | |
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Record name | Testosterone propionate [USP:JAN] | |
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Record name | Androst-4-en-3-one, 17-(1-oxopropoxy)-, (17.beta.)- | |
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Record name | Testosterone propionate | |
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Record name | Testosterone propionate | |
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Record name | Testosterone propionate | |
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Record name | Testosterone Propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
244 to 252 °F (NTP, 1992), 118-123 °C | |
Record name | TESTOSTERONE PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21062 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Testosterone propionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01420 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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